Cas no 93245-98-8 (1,4-Dioxaspiro[4.5]decane-8-carbaldehyde)

1,4-Dioxaspiro[4.5]decane-8-carbaldehyde structure
93245-98-8 structure
Product Name:1,4-Dioxaspiro[4.5]decane-8-carbaldehyde
Numéro CAS:93245-98-8
Le MF:C9H14O3
Mégawatts:170.205663204193
MDL:MFCD11847774
CID:1006871
PubChem ID:9898947
Update Time:2025-09-22

1,4-Dioxaspiro[4.5]decane-8-carbaldehyde Propriétés chimiques et physiques

Nom et identifiant

    • 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde
    • 1,4-Dioxa-spiro[4.5]decane-8-carbaldehyde
    • 1,4-Dioxaspiro[4.5]decan-8-carboxaldehyde
    • 8-Carboxaldehyde-1,4-dioxaspiro[4.5]decane
    • PB43870
    • EN300-172618
    • AB7089
    • MFCD11847774
    • CS-0169564
    • AKOS015855813
    • 4,4-(ethylenedioxy)cyclohexane carbaldehyde
    • F8888-7350
    • HFBULKBCEFQYCJ-UHFFFAOYSA-N
    • 1,4-dioxaspiro[4,5]decane-8-carbaldehyde
    • DTXSID40432508
    • Z1255380045
    • 1,4-dioxaspiro-[4.5]decane-8-carbaldehyde
    • 1,4-dioxa-spiro-[4.5]decane-8-carbaldehyde
    • AS-44816
    • 1,4-Dioxaspiro[4.5]decane-8-carboxaldehyde
    • 93245-98-8
    • SCHEMBL87185
    • 1,4-dioxa-spiro[4.5]decane-8-carboxaldehyde
    • DB-328760
    • MDL: MFCD11847774
    • Piscine à noyau: 1S/C9H14O3/c10-7-8-1-3-9(4-2-8)11-5-6-12-9/h7-8H,1-6H2
    • La clé Inchi: HFBULKBCEFQYCJ-UHFFFAOYSA-N
    • Sourire: O=CC1CCC2(OCCO2)CC1

Propriétés calculées

  • Qualité précise: 170.094294304g/mol
  • Masse isotopique unique: 170.094294304g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 3
  • Comptage des atomes lourds: 12
  • Nombre de liaisons rotatives: 1
  • Complexité: 163
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 0.4
  • Surface topologique des pôles: 35.5Ų

1,4-Dioxaspiro[4.5]decane-8-carbaldehyde PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
TRC
D495935-10mg
1,4-Dioxaspiro[4.5]decane-8-carbaldehyde
93245-98-8
10mg
$ 50.00 2022-06-05
TRC
D495935-50mg
1,4-Dioxaspiro[4.5]decane-8-carbaldehyde
93245-98-8
50mg
$ 210.00 2022-06-05
TRC
D495935-100mg
1,4-Dioxaspiro[4.5]decane-8-carbaldehyde
93245-98-8
100mg
$ 320.00 2022-06-05
Alichem
A289000627-5g
1,4-Dioxaspiro[4.5]decane-8-carbaldehyde
93245-98-8 95%
5g
$959.50 2023-08-31
Chemenu
CM129753-10g
1,4-dioxaspiro[4.5]decane-8-carbaldehyde
93245-98-8 95%
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$1550 2021-08-05
Apollo Scientific
OR451152-1g
1,4-Dioxaspiro[4.5]decane-8-carboxaldehyde
93245-98-8
1g
£660.00 2023-08-31
Chemenu
CM129753-1g
1,4-dioxaspiro[4.5]decane-8-carbaldehyde
93245-98-8 95%
1g
$*** 2023-05-29
eNovation Chemicals LLC
Y1208827-500MG
1,4-dioxaspiro[4.5]decane-8-carbaldehyde
93245-98-8 97%
500mg
$200 2024-07-21
eNovation Chemicals LLC
Y1208827-1G
1,4-dioxaspiro[4.5]decane-8-carbaldehyde
93245-98-8 97%
1g
$270 2024-07-21
eNovation Chemicals LLC
Y1208827-5G
1,4-dioxaspiro[4.5]decane-8-carbaldehyde
93245-98-8 97%
5g
$815 2024-07-21

1,4-Dioxaspiro[4.5]decane-8-carbaldehyde Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Sodium bicarbonate ,  Dess-Martin periodinane Solvents: Dichloromethane ;  5 min, 0 °C; 3 h, rt
Référence
Macrocyclic compounds as modulators of cystic fibrosis transmembrane conductance regulator
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Méthode de production 2

Conditions de réaction
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ;  -70 - -65 °C; 30 min, -70 - -65 °C
1.2 Reagents: Methanol ;  -70 - -60 °C; -60 °C → rt
Référence
Spirocyclic cyclohexane derivatives as analgesics, their preparation, pharmaceutical compositions, and use in the treatment of pain
, Germany, , ,

Méthode de production 3

Conditions de réaction
1.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  30 min, -78 °C
1.2 Solvents: Dichloromethane ;  2 h, -78 °C
1.3 Reagents: Triethylamine ;  2 h, -78 °C
Référence
Preparation of bifunctional compounds as SMARCA degraders
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Méthode de production 4

Conditions de réaction
1.1 -
1.2 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron
1.3 Reagents: Pyridinium chlorochromate
Référence
Six-membered nitrogen ring formation by radical cyclization of trichloroacetamides with enones. A synthetic entry to cis-perhydroisoquinoline-3,6-diones
Vila, Xavier; Quirante, Josefina; Paloma, Laura; Bonjoch, Josep, Tetrahedron Letters, 2004, 45(24), 4661-4664

Méthode de production 5

Conditions de réaction
1.1 Solvents: 2-Methyltetrahydrofuran ,  Water ;  80 min, 20 °C
Référence
Photochemical Homologation for the Preparation of Aliphatic Aldehydes in Flow
Chen, Yiding; Leonardi, Marco; Dingwall, Paul; Labes, Ricardo ; Pasau, Patrick ; et al, Journal of Organic Chemistry, 2018, 83(24), 15558-15568

Méthode de production 6

Conditions de réaction
1.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  rt → -60 °C; 15 min, -60 °C
1.2 Solvents: Dichloromethane ;  45 min, -60 °C
1.3 Reagents: Triethylamine ;  -60 °C → rt
Référence
New high affinity H3 receptor agonists without a basic side chain
Kitbunnadaj, Ruengwit; Hoffmann, Marcel; Fratantoni, Silvina A.; Bongers, Gerold; Bakker, Remko A.; et al, Bioorganic & Medicinal Chemistry, 2005, 13(23), 6309-6323

Méthode de production 7

Conditions de réaction
1.1 Reagents: 1-Methylimidazole Catalysts: 2,2′-Bipyridine ,  Tempo ,  Cuprous iodide Solvents: Acetonitrile ;  overnight, rt
Référence
Liquid crystal compound, liquid crystal composition, and liquid crystal display device
, Japan, , ,

Méthode de production 8

Conditions de réaction
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ;  30 min, -70 - -65 °C
1.2 Reagents: Methanol ;  -70 - -60 °C; -60 °C → rt
Référence
Preparation of N-phenylsulfonylpiperidines as analgesics
, World Intellectual Property Organization, , ,

Méthode de production 9

Conditions de réaction
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ;  -70 - -65 °C; 30 min
1.2 Reagents: Methanol ;  -70 - -60 °C; -60 °C → rt
Référence
Preparation of phenylsulfonamides as analgesics
, World Intellectual Property Organization, , ,

Méthode de production 10

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ;  16 h, 1 atm, 23 °C
Référence
Development of Fluorinated Analogues of Perhexiline with Improved Pharmacokinetic Properties and Retained Efficacy
Tseng, Chih-Chung; Noordali, Hannah; Sani, Monica; Madhani, Melanie; Grant, Denis M.; et al, Journal of Medicinal Chemistry, 2017, 60(7), 2780-2789

Méthode de production 11

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ;  4 h, 1 atm, 23 °C
Référence
Preparation of fluoro perhexiline compounds and their therapeutic use
, World Intellectual Property Organization, , ,

Méthode de production 12

Conditions de réaction
1.1 Reagents: Oxalyl chloride Catalysts: Dimethyl sulfoxide Solvents: Dichloromethane ;  15 min, -78 °C; 15 min, -78 °C
1.2 Solvents: Dichloromethane ;  15 min, -78 °C; 20 min, -78 °C
1.3 Reagents: Triethylamine Solvents: Dichloromethane ;  15 min, -78 °C; 2 h, -78 °C; -78 °C → rt; overnight, rt
Référence
Preparation of heterocyclic compounds useful for degradation of BTK by conjugation of BTK inhibitors with E3 ligase ligands
, World Intellectual Property Organization, , ,

Méthode de production 13

Conditions de réaction
1.1 Reagents: Borane Solvents: Tetrahydrofuran
1.2 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane
Référence
(6R,6S)-5,8,10-Trideaza-5,6,7,8-tetrahydrofolate and (6R,6S)-5,8,10-trideaza-5,6,7,8-tetrahydropteroyl-L-ornithine as potential antifolates and antitumor agents. 35
Rosowsky, Andre; Forsch, Ronald A.; Moran, Richard G., Journal of Medicinal Chemistry, 1989, 32(3), 709-15

Méthode de production 14

Conditions de réaction
1.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane
1.2 Solvents: Hexane
1.3 Solvents: Tetrahydrofuran
1.4 Reagents: Water
Référence
A new synthesis of aldehydes from ketones utilizing trimethylsilyldiazomethane
Miwa, Kazuhiro; Aoyama, Toyohiko; Shioiri, Takayuki, Synlett, 1994, (2),

Méthode de production 15

Conditions de réaction
1.1 Reagents: Morpholine Catalysts: Aluminum Solvents: Toluene ;  -5 °C; 2 h, -5 - 0 °C
1.2 Solvents: Toluene ;  -5 °C; 2 h, -5 °C
Référence
Synthesis of 4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone
Zhu, Shengbo; Liu, Qianfeng; Li, Qigui; Feng, Zhen; Li, Yifei; et al, Yingyong Huagong, 2010, 39(1), 150-152

Méthode de production 16

Conditions de réaction
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ;  -65 °C; 0.5 h, -65 °C
1.2 Reagents: Methanol ;  -65 °C
Référence
Preparation of N-(phenylsulfonyl)benzamides as Bcl-2 inhibitors
, World Intellectual Property Organization, , ,

Méthode de production 17

Conditions de réaction
1.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  -60 °C; 15 min, -60 °C
1.2 Solvents: Dichloromethane ;  20 min, -60 °C; 15 min, -60 °C
1.3 Reagents: Triethylamine ;  -60 °C → rt
Référence
Preparation of benzamidophenylthienopyrimidinylcyclohexylacetic acid derivatives and analogs for use as DGAT1 inhibitors
, World Intellectual Property Organization, , ,

1,4-Dioxaspiro[4.5]decane-8-carbaldehyde Raw materials

1,4-Dioxaspiro[4.5]decane-8-carbaldehyde Preparation Products

1,4-Dioxaspiro[4.5]decane-8-carbaldehyde Fournisseurs

Amadis Chemical Company Limited
Membre gold
Audited Supplier Fournisseurs audités
(CAS:93245-98-8)1,4-Dioxaspiro[4.5]decane-8-carbaldehyde
Numéro de commande:A859843
État des stocks:in Stock
Quantité:5g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 08:20
Prix ($):2381.0
Courriel:sales@amadischem.com
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:93245-98-8)1,4-Dioxaspiro[4.5]decane-8-carbaldehyde
A859843
Pureté:99%
Quantité:5g
Prix ($):2381.0
Courriel